An In-Depth Technical Guide to Montelukast Bisolefin Impurity: Physicochemical Properties, Analytical Characterization, and Formation Pathway
An In-Depth Technical Guide to Montelukast Bisolefin Impurity: Physicochemical Properties, Analytical Characterization, and Formation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This technical guide provides a comprehensive overview of a key process-related impurity, Montelukast Bisolefin Impurity.
This document delves into the core physicochemical properties of this impurity, outlines detailed analytical methodologies for its identification and quantification, and explores its likely formation pathway. The insights provided herein are intended to support researchers, analytical scientists, and drug development professionals in establishing robust control strategies for montelukast and its related substances.
Physicochemical Properties of Montelukast Bisolefin Impurity
The Montelukast Bisolefin Impurity is characterized by the following molecular formula and weight:
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₃₄ClNO₃S | [1][2][3][4][5] |
| Molecular Weight | 584.18 g/mol | [2][3][4][5] |
| IUPAC Name | 2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid | [1] |
The structure of Montelukast Bisolefin Impurity is distinguished from the parent montelukast molecule by the presence of an additional double bond, forming a bisolefin structure. This structural alteration significantly impacts its physicochemical properties and chromatographic behavior.
Caption: Chemical Structure of Montelukast Bisolefin Impurity.
Analytical Characterization
The detection and quantification of Montelukast Bisolefin Impurity require a highly specific and sensitive analytical method. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose.
Experimental Protocol: RP-HPLC Method for the Determination of Montelukast Bisolefin Impurity
This protocol is a synthesized methodology based on established methods for montelukast and its impurities.[6][7][8][9] Method validation according to ICH guidelines is essential before implementation.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Atlantis dC18 (250 x 4.6 mm), 5 µm particle size, or equivalent.[6][8]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[8]
-
Gradient Program:
Time (min) % Mobile Phase B 0.01 60 10 70 15 90 20 100 30 100 32 60 | 40 | 60 |
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[9]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Montelukast Bisolefin Impurity reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the montelukast API or drug product in the diluent to achieve a target concentration.
4. System Suitability:
-
Perform replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (e.g., <2.0%).
-
Theoretical plates and tailing factor for the impurity peak should meet predefined criteria.
5. Data Analysis:
-
Identify the Montelukast Bisolefin Impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity using an external standard method based on the peak area.
Caption: General workflow for the HPLC analysis of Montelukast Bisolefin Impurity.
Formation Pathway of Montelukast Bisolefin Impurity
The Montelukast Bisolefin Impurity is likely formed as a degradation product of montelukast, particularly under acidic conditions. The formation mechanism is proposed to be a dehydration reaction.
Forced degradation studies are instrumental in elucidating such pathways.[6][10][11] When montelukast is subjected to acidic stress, the tertiary alcohol group in the side chain can be protonated, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a double bond, resulting in the bisolefin structure.
Caption: Proposed formation pathway of Montelukast Bisolefin Impurity.
Understanding this formation pathway is crucial for developing control strategies during drug substance synthesis and formulation development. Minimizing exposure to acidic conditions and controlling temperature can help to limit the formation of this impurity.
Toxicological Significance
Specific toxicological data for Montelukast Bisolefin Impurity is not extensively available in the public domain. General toxicological studies on montelukast have established its safety profile.[12] However, the toxicological impact of individual impurities must be considered.
In the absence of specific data for the bisolefin impurity, regulatory guidelines (such as ICH Q3A/B) should be followed for its qualification. If the level of this impurity exceeds the identification threshold, further studies to characterize its toxicological potential may be required. While studies on other montelukast impurities, such as the sulfoxide, have shown them to be non-mutagenic, this cannot be directly extrapolated to the bisolefin impurity.[13] Therefore, controlling this impurity to within qualified limits is of paramount importance.
Conclusion
The Montelukast Bisolefin Impurity is a critical process-related impurity that requires careful monitoring and control. This technical guide has provided a detailed overview of its physicochemical properties, a robust analytical methodology for its quantification, and a plausible formation pathway. By leveraging this information, pharmaceutical scientists and researchers can enhance their control strategies, ensuring the quality, safety, and efficacy of montelukast-containing drug products. Further investigation into the specific toxicological profile of the Montelukast Bisolefin Impurity is recommended to build a more comprehensive understanding of its potential impact.
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